Vinepidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Vincristine and its derivatives are known for their potent antitumor activity.
- This compound has a molecular formula of C₄₆H₅₈N₄O₁₃S and a molecular weight of 907.04 g/mol .
- It is structurally related to vincristine, which is widely used in cancer chemotherapy.
Vinepidine sulfate: is a compound derived from , a natural alkaloid found in the Madagascar periwinkle ().
Preparation Methods
- The synthetic route to vinepidine sulfate involves modifications of the vincristine structure.
- Unfortunately, specific synthetic methods and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods may vary, but they likely involve semisynthetic approaches.
Chemical Reactions Analysis
- Vinepidine sulfate likely undergoes various chemical reactions due to its structural similarity to vincristine.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions used in these reactions would depend on the specific transformation.
- Major products formed from these reactions may include modified alkaloids with altered biological properties.
Scientific Research Applications
- Vinepidine sulfate has been studied primarily for its antitumor activity.
- Researchers investigate its efficacy against various cancer types.
- Beyond oncology, its applications may extend to other fields such as medicinal chemistry, biology, and industry.
Mechanism of Action
- Vinepidine sulfate likely exerts its effects through microtubule disruption.
- Like vincristine, it binds to tubulin and inhibits microtubule assembly, disrupting cell division.
- This interference with mitosis leads to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
- Vinepidine sulfate’s uniqueness lies in its structural modifications compared to vincristine.
- Similar compounds include vincristine itself, vinblastine, and vinorelbine.
- Each of these alkaloids has distinct properties and applications.
Properties
CAS No. |
83200-11-7 |
---|---|
Molecular Formula |
C46H58N4O13S |
Molecular Weight |
907.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O9.H2O4S/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6;1-5(2,3)4/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3;(H2,1,2,3,4)/t28-,29-,38-,39+,40+,43+,44+,45-,46-;/m0./s1 |
InChI Key |
BCXOZISMDZTYHW-IFQBWSDRSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |
Canonical SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.